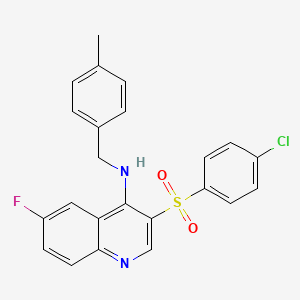

3-((4-chlorophenyl)sulfonyl)-6-fluoro-N-(4-methylbenzyl)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-chlorophenyl)sulfonyl)-6-fluoro-N-(4-methylbenzyl)quinolin-4-amine, also known as CFMQ, is a novel quinoline derivative that has been synthesized for its potential applications in scientific research. The compound's unique chemical structure makes it a promising candidate for investigating its mechanism of action and its effects on biochemical and physiological processes.

Scientific Research Applications

Synthesis Techniques and Structural Insights

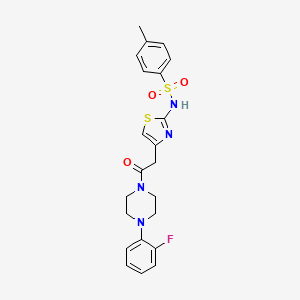

The synthesis of compounds structurally related to "3-((4-chlorophenyl)sulfonyl)-6-fluoro-N-(4-methylbenzyl)quinolin-4-amine" involves complex chemical processes, showcasing the versatility of sulfone-based compounds in organic synthesis. For instance, Lenihan and Shechter (1999) detailed the synthesis and conversions of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones to o-quinodimethanes, highlighting the utility of sulfones in creating complex molecular structures (Lenihan & Shechter, 1999). Similarly, research on the synthesis of new 3-aryl-1-methylbenzo[f]quinolines through a three-component condensation process emphasizes the role of substituted benzaldehydes and illustrates the potential for generating compounds with varied biological activities (Kozlov & Basalaeva, 2003).

Potential Biological Activities

The exploration of biological activities is central to the research applications of such compounds. For example, the study by Devine et al. (2015) on protozoan parasite growth inhibitors showcases the potential of quinoline derivatives in addressing tropical protozoal infections, emphasizing the importance of scaffold modification for enhancing biological efficacy against various pathogens (Devine et al., 2015). This aligns with the synthesis and study of sulfonamide derivatives by Cumaoğlu et al. (2015), which delved into the pro-apoptotic effects of sulfonamide derivatives in cancer cells, further illustrating the compound's potential in medicinal chemistry (Cumaoğlu et al., 2015).

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClFN2O2S/c1-15-2-4-16(5-3-15)13-27-23-20-12-18(25)8-11-21(20)26-14-22(23)30(28,29)19-9-6-17(24)7-10-19/h2-12,14H,13H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPPFAOPBQLZPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-6-fluoro-N-(4-methylbenzyl)quinolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromopyridin-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2729523.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2729534.png)